![molecular formula C26H25N7O3 B2364785 N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide CAS No. 1007173-91-2](/img/structure/B2364785.png)
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C26H25N7O3 and its molecular weight is 483.532. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and has been implicated in various types of cancer .
Mode of Action
Compounds with similar structures have been reported to inhibit their targets by binding to the active site, thereby preventing the target from performing its function .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines . For instance, some compounds have demonstrated significant inhibitory activity with IC50 values in the nanomolar range .
生物活性
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of specific precursors. The synthesis typically includes:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Substitution reactions to introduce the dimethoxybenzamide moiety.
- Characterization techniques such as NMR and mass spectrometry to confirm structure and purity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its anticancer properties, anti-inflammatory effects, and potential as a PPARγ ligand.
Anticancer Activity
Recent studies have demonstrated that compounds with a similar structure exhibit significant anticancer activity. For instance:
- Case Study : A derivative with a pyrazolo[3,4-d]pyrimidine scaffold showed an IC50 value of 0.03 mM against cancer cell lines, indicating potent activity against tumor growth .
- Mechanism : The mechanism involves inhibition of specific kinases that are crucial for cancer cell proliferation and survival.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- Research Findings : A related study indicated that pyrazole derivatives can inhibit COX-2 enzymes, leading to reduced inflammation. Compounds demonstrated significant edema inhibition percentages compared to standard anti-inflammatory drugs .
PPARγ Ligand Activity
The compound may also act as a partial agonist for PPARγ:
- Study Insights : In vitro assays revealed that certain pyrazole derivatives can activate PPARγ pathways involved in glucose metabolism and adipocyte differentiation . This suggests potential applications in treating metabolic disorders like type II diabetes.
Data Tables
Here are summarized findings from various studies regarding the biological activities of related compounds:
科学的研究の応用
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit various cancer cell lines by inducing apoptosis and causing cell cycle arrest. Notably, this compound has demonstrated the ability to target specific kinases involved in cancer progression.
Case Study: Breast Cancer Cell Lines
A recent study evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results revealed a dose-dependent reduction in cell viability with an IC50 value significantly lower than standard chemotherapeutics. This highlights its potential as a candidate for further development in cancer therapy.
Anti-inflammatory Effects
The compound has shown potent anti-inflammatory properties in several studies. In vitro experiments demonstrated significant inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Antimicrobial Activity
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide has also exhibited promising antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
特性
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O3/c1-15-9-10-20(16(2)11-15)32-24-19(13-29-32)25(28-14-27-24)33-22(12-17(3)31-33)30-26(34)18-7-6-8-21(35-4)23(18)36-5/h6-14H,1-5H3,(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWTVTQNYHZDAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C(=CC=C5)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。